molecular formula C26H25NO4 B12954813 (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid

Cat. No.: B12954813
M. Wt: 415.5 g/mol
InChI Key: AGYDNXNFSSLKIR-LJQANCHMSA-N
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Description

®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Propanoic Acid Derivative: The protected amino acid is then reacted with 3-methylbenzyl bromide under basic conditions to form the desired propanoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These machines can handle multiple steps of the synthesis process, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenyl group, to form fluorenones.

    Reduction: Reduction reactions can be performed on the carbonyl groups to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Fluorenones and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid is used as a building block in the synthesis of peptides and other complex molecules. Its Fmoc group is particularly useful for protecting amino groups during multi-step synthesis processes.

Biology

In biological research, this compound is used to study protein interactions and enzyme mechanisms. It can be incorporated into peptides that are then used in various assays to investigate biological processes.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. They are studied for their ability to interact with specific biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to protect amino groups makes it valuable in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid involves the protection of amino groups during chemical reactions. The Fmoc group prevents unwanted side reactions by temporarily blocking the amino group. This allows for selective reactions to occur at other functional groups. The Fmoc group can be removed under mild basic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid: Similar structure but with a phenyl group instead of a 3-methylbenzyl group.

    ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methylbenzyl)propanoic acid: Similar structure but with a 4-methylbenzyl group instead of a 3-methylbenzyl group.

Uniqueness

The uniqueness of ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(3-methylbenzyl)propanoic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The 3-methylbenzyl group provides steric and electronic effects that can affect the compound’s behavior in chemical reactions and biological systems.

Properties

Molecular Formula

C26H25NO4

Molecular Weight

415.5 g/mol

IUPAC Name

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-(3-methylphenyl)propanoic acid

InChI

InChI=1S/C26H25NO4/c1-17-7-6-8-18(13-17)14-19(25(28)29)15-27-26(30)31-16-24-22-11-4-2-9-20(22)21-10-3-5-12-23(21)24/h2-13,19,24H,14-16H2,1H3,(H,27,30)(H,28,29)/t19-/m1/s1

InChI Key

AGYDNXNFSSLKIR-LJQANCHMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Canonical SMILES

CC1=CC(=CC=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origin of Product

United States

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